5-(Bromomethyl)-2-chlorobenzoic acid
Übersicht
Beschreibung
5-(Bromomethyl)-2-chlorobenzoic acid is an organic compound that contains a benzene ring substituted with a bromomethyl group and a chloro group . It is a derivative of benzoic acid, which is a common component in a variety of synthetic and natural substances .
Synthesis Analysis
The synthesis of this compound can involve several methods. One approach is the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromomethyl group and a chloro group . It also contains carboxylic acid groups .Chemical Reactions Analysis
The chemical reactions involving this compound can be diverse. For instance, it can participate in Suzuki–Miyaura coupling reactions . In addition, it can undergo bromofunctionalization of alkenes in a flow reactor .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can vary. For instance, its molecular weight is around 181.028 .Wissenschaftliche Forschungsanwendungen
Synthesis of Dapagliflozin
5-Bromo-2-chlorobenzoic acid has been utilized in the multi-step synthesis of the antidiabetic drug Dapagliflozin. This process involves chlorination, Friedel-Crafts acylation, reduction, and several other steps, demonstrating the compound's utility in complex organic synthesis leading to medically significant outcomes (Jie Yafei, 2011).
Preparation of Heteroditopic Ligands
The compound has been employed in the one-pot bromo- and chloro-methylation of 5-substituted salicylaldehydes. This method facilitates the attachment of functional arms to salicylaldehydes, illustrating its applicability in creating ligands for metal salts binding. Such developments can enhance the study of metal-organic frameworks and coordination chemistry (Qiang Wang et al., 2006).
Development of SGLT2 Inhibitors
In the context of improving diabetes treatment, 5-bromo-2-chlorobenzoic acid has been employed in the synthesis of C-aryl glucoside SGLT2 inhibitors. A novel approach from this compound has shown efficiency in avoiding undesired isomers during the synthesis process, indicating its significant role in the preparation of therapeutic agents (Yonghai Liu et al., 2008).
Chemical Characterization and Anticancer Activity
A new heterocyclic compound, utilizing 5-bromo-2-chlorobenzoic acid as a starting material, was synthesized and characterized for its anticancer activity against human lung adenocarcinoma cells. This study highlights the compound's potential in contributing to the development of new anticancer agents, demonstrating its versatility beyond conventional applications (E H Shi et al., 2020).
Synthesis of Analgesic Agents
The synthesis of chloro and bromo substituted 5-(indan-1'-yl)tetrazoles and 5-(indan-1'-yl)methyltetrazoles from respective acids through amide and nitrile routes has been reported, where 5-(Bromomethyl)-2-chlorobenzoic acid played a crucial role. This showcases its application in creating potential analgesic agents, further extending its utility in medicinal chemistry research (S. C. Bachar & S. Lahiri, 2004).
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-chlorobenzoic acid in chemical reactions can be complex. In Suzuki–Miyaura coupling reactions, for example, the process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Zukünftige Richtungen
The future directions in the research and application of 5-(Bromomethyl)-2-chlorobenzoic acid are promising. For instance, it can be used in the production and value addition of selected hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural . Furthermore, it can be used as a building block in the synthesis of various organic compounds .
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-chlorobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFJIITZHYWVAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.